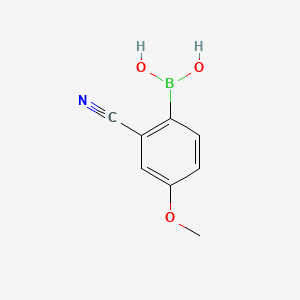

2-Cyano-4-methoxyphenylboronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-cyano-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCUBWKIKPSBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-methoxyphenylboronic acid is a specialized organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a boronic acid group, a nitrile, and a methoxy substituent on a phenyl ring, makes it a versatile reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, a detailed protocol for its application in Suzuki-Miyaura coupling, and an illustration of the underlying reaction mechanism.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 176.97 g/mol | [1] |

| Molecular Formula | C₈H₈BNO₃ | [2][3] |

| CAS Number | 1256345-67-1 | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically available in ≥95% or ≥98% purity | [2][3] |

| Synonyms | (4-Cyano-2-methoxyphenyl)boronic acid | [2] |

Experimental Protocols

The following sections detail a representative synthetic protocol for this compound and a standard procedure for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol is a representative method based on common syntheses of similar arylboronic acids, involving a Grignard reaction followed by borylation.

Materials:

-

4-Bromo-3-methoxybenzonitrile

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

To a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Heat the flask gently under a flow of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

Dissolve 4-bromo-3-methoxybenzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -70 °C.

-

After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure product.

-

Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-iodotoluene, 1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., potassium carbonate, 2 equivalents)

-

Solvent (e.g., a mixture of dioxane and water, 4:1)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it a valuable tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 2-Cyano-4-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Miyaura borylation of 3-bromo-4-methoxybenzonitrile to form the corresponding pinacol boronate ester, followed by hydrolysis to yield the target boronic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to facilitate its application in a research and development setting.

Core Synthesis Route

The principal synthetic pathway for this compound is a palladium-catalyzed Miyaura borylation of 3-bromo-4-methoxybenzonitrile with bis(pinacolato)diboron (B₂pin₂), followed by the hydrolysis of the resulting boronate ester. This method is widely employed for the synthesis of arylboronic acids due to its functional group tolerance and generally good yields.

Step 1: Miyaura Borylation

The first step involves the cross-coupling of 3-bromo-4-methoxybenzonitrile with bis(pinacolato)diboron using a palladium catalyst, such as PdCl₂(dppf), and a base, typically potassium acetate (KOAc), in an appropriate solvent like 1,4-dioxane. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Step 2: Hydrolysis

The pinacol boronate ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. This step is typically straightforward and results in high conversion.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Materials:

-

3-bromo-4-methoxybenzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry reaction vessel, add 3-bromo-4-methoxybenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and PdCl₂(dppf) (0.03 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80-90 °C.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a solid.

Step 2: Synthesis of this compound

Materials:

-

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

-

Aqueous acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

The 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 equiv) is dissolved in a suitable organic solvent.

-

An aqueous solution of acid or base is added to the mixture.

-

The reaction is stirred vigorously at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Miyaura Borylation

| Reagent | Molar Equiv. | Role |

| 3-bromo-4-methoxybenzonitrile | 1.0 | Starting Material |

| Bis(pinacolato)diboron | 1.1 | Boron Source |

| PdCl₂(dppf) | 0.03 | Catalyst |

| Potassium Acetate | 2.0 | Base |

| 1,4-Dioxane | - | Solvent |

| Temperature | 80-90 °C | Reaction Temperature |

| Time | 2-12 h | Reaction Time |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |

| 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C₁₄H₁₈BNO₃ | 275.11 | 70-90 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₈H₈BNO₃ | 176.97 | >90 (hydrolysis) | ¹H NMR, ¹³C NMR, MS |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

physical and chemical properties of 2-Cyano-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-4-methoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its known characteristics, reactivity, and general protocols for its handling and use.

Chemical Identity and Physical Properties

This compound is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent on the phenyl ring. These functional groups significantly influence its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1233968-22-3 | [1][2][3] |

| Molecular Formula | C₈H₈BNO₃ | [1][2] |

| Molecular Weight | 176.97 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported for this isomer. | |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Insoluble in water. | Inferred from related compounds[4] |

| SMILES | COC1=CC(C#N)=C(C=C1)B(O)O | [1] |

| InChIKey | GZCUBWKIKPSBPB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Aromatic-H | 7.0 - 8.0 | The protons on the aromatic ring will appear in this region, with their exact shifts and coupling patterns depending on the electronic effects of the cyano, methoxy, and boronic acid groups. |

| Methoxy-H | ~3.9 | The three protons of the methoxy group will likely appear as a singlet. |

| Boronic acid-OH | Broad singlet, variable | The chemical shift of the hydroxyl protons of the boronic acid is concentration and solvent-dependent and may exchange with residual water. |

| ¹³C NMR | ||

| Aromatic-C | 110 - 165 | The six carbons of the aromatic ring will have distinct signals. The carbon attached to the methoxy group will be significantly downfield, while the carbon attached to the cyano group will also be deshielded. |

| Methoxy-C | ~56 | |

| Cyano-C | 115 - 120 | The nitrile carbon typically appears in this region. |

Note: These are predicted values and should be confirmed by experimental data.

Chemical Reactivity and Applications

This compound is primarily utilized as a reactant in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are key reagents in Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[5][6][7] this compound can be coupled with a variety of aryl or vinyl halides (or triflates) to synthesize complex biaryl and styrenyl compounds. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following are generalized experimental procedures based on established methods for similar arylboronic acids. Researchers should optimize these conditions for their specific application.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Purification of Arylboronic Acids

Arylboronic acids can sometimes be challenging to purify due to their polarity and potential for dehydration to form boroxines.

-

Recrystallization: If the compound is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol) can be an effective purification method.[8]

-

Acid-Base Extraction: Dissolve the crude boronic acid in an organic solvent and extract with an aqueous base (e.g., NaOH or K₂CO₃) to form the water-soluble boronate salt. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid, which can be collected by filtration.[8]

-

Column Chromatography: For less polar boronic acids, chromatography on silica gel can be employed. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used as the eluent.[9]

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography is a standard technique for assessing the purity of boronic acids and monitoring reaction progress.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%), is typically employed to ensure good peak shape.

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm, is suitable.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

There is currently no publicly available information on the biological activity or its involvement in any signaling pathways for this compound. Its primary role is as a synthetic intermediate in the development of new chemical entities.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization. Always consult relevant literature and safety data sheets before handling any chemicals.

References

- 1. (2-CYANO-4-METHOXYPHENYL)BORONIC ACID | CAS 1233968-22-3 [matrix-fine-chemicals.com]

- 2. 1233968-22-3 | MFCD18383582 | this compound [aaronchem.com]

- 3. Boronic acid, B-(2-cyano-4-methoxyphenyl)- (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. fishersci.ie [fishersci.ie]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid

This technical guide provides a comprehensive overview of the structural information, properties, synthesis, and applications of 2-Cyano-4-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development.

Core Structural and Physical Properties

This compound is a substituted aromatic boronic acid. The presence of the cyano (-CN) and methoxy (-OCH₃) groups, along with the boronic acid [-B(OH)₂] functionality, makes it a versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-Cyano-4-methoxyphenyl)boronic acid | |

| Synonyms | (4-Cyano-2-methoxyphenyl)boronic acid | |

| CAS Number | 1233968-22-3, 1256345-67-1 | [] |

| Molecular Formula | C₈H₈BNO₃ | |

| Molecular Weight | 176.97 g/mol | [] |

| Appearance | Solid | |

| Purity | Typically ≥95% or ≥98% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound is not publicly available, the following represents expected spectral characteristics based on its structure and data from analogous compounds like 4-methoxyphenylboronic acid.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks in the aromatic region corresponding to the protons on the phenyl ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating methoxy group.

-

¹³C NMR: Aromatic carbons would appear in the typical downfield region. The carbon of the cyano group would have a characteristic chemical shift, as would the methoxy carbon and the carbon atom attached to the boron atom.

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the following functional groups:

-

O-H stretching of the boronic acid group (broad band).

-

C≡N stretching of the cyano group.

-

C-O stretching of the methoxy group.

-

Aromatic C-H and C=C stretching.

-

B-O stretching.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of water, the methoxy group, or the cyano group. Predicted collision cross-section values for various adducts have been calculated.[6]

Synthesis and Reactivity

This compound is typically synthesized through multi-step organic reactions. While a specific, detailed protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of similar substituted phenylboronic acids.

A plausible synthetic pathway could involve the following logical steps:

Figure 1. A logical workflow for the synthesis of substituted phenylboronic acids.

Key Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[7][8][9][10]

The general mechanism for the Suzuki-Miyaura coupling reaction is illustrated below:

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for a Suzuki-Miyaura Reaction

The following is a general protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. This should be adapted and optimized for specific substrates and scales.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, and the base.

-

Add the anhydrous solvent(s). If a biphasic system is used, add the appropriate amount of water.

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Research and Drug Discovery

Substituted phenylboronic acids, including cyanophenylboronic acids, are crucial building blocks in medicinal chemistry and drug discovery.[7][11][12][13][14][15][16] The unique electronic properties and the ability to participate in versatile cross-coupling reactions make them valuable for the synthesis of complex molecules with potential biological activity.

-

Scaffold for Novel Therapeutics: The cyanophenylboronic acid moiety can serve as a core scaffold or a fragment in the design of new drug candidates. The cyano group can act as a hydrogen bond acceptor or be further functionalized.

-

Targeted Drug Delivery: Phenylboronic acids are known to interact with diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This property is being explored for targeted drug delivery systems.[12]

-

Enzyme Inhibition: Boronic acids are known inhibitors of various enzymes, particularly serine proteases and β-lactamases. The specific substitution pattern on the phenyl ring can be tailored to achieve selectivity and potency against a particular enzyme target.[14]

-

Protein Degraders: This class of compounds is listed as a building block for protein degraders, suggesting its use in the synthesis of proteolysis-targeting chimeras (PROTACs) or molecular glues.[2]

The logical relationship of how this compound contributes to drug discovery is outlined below:

Figure 3. Role of this compound in a typical drug discovery workflow.

Safety and Handling

Boronic acids should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, for related compounds like 4-methoxyphenylboronic acid, the following hazards are noted: may cause skin and eye irritation, and may cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and may not be exhaustive. Experimental protocols are provided as general guidance and should be adapted and optimized by qualified personnel. All chemical handling should be performed in accordance with established laboratory safety practices.

References

- 2. calpaclab.com [calpaclab.com]

- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C8H8BNO3) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Cyano-4-methoxyphenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Cyano-4-methoxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview of the expected solubility trends based on structurally related compounds, namely phenylboronic acid and its substituted analogues. Furthermore, a detailed experimental protocol for determining the solubility of boronic acids is provided to empower researchers to ascertain precise solubility data for this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. The solubility of a compound is influenced by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capability, and dielectric constant.

Predicted Solubility Profile

Quantitative Solubility Data for Related Phenylboronic Acids

To provide a frame of reference, the following table summarizes the mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in several common organic solvents at different temperatures. This data illustrates the general solubility trends for this class of compounds.

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | - | 0.045 | 0.008 | 0.006 |

| 303.15 | - | 0.075 | 0.014 | 0.011 | |

| 313.15 | - | 0.120 | 0.024 | 0.019 | |

| 323.15 | - | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | - | 0.135 | 0.028 | 0.022 |

| 303.15 | - | 0.190 | 0.045 | 0.036 | |

| 313.15 | - | 0.260 | 0.070 | 0.057 | |

| 323.15 | - | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | - | 0.150 | 0.040 | 0.032 |

| 303.15 | - | 0.210 | 0.062 | 0.051 | |

| 313.15 | - | 0.285 | 0.092 | - |

Note: Data for isobutoxyphenylboronic acid isomers is sourced from[3]. Data for phenylboronic acid in these specific solvents and temperatures was not provided in the same format.

The introduction of an isobutoxy group generally enhances solubility compared to the parent phenylboronic acid, with the ortho-isomer showing significantly higher solubility.[4]

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic or synthetic method.[2][5][6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is carefully controlled.

Principle: A mixture of the solute (this compound) and the chosen organic solvent of a precisely known composition is prepared. This biphasic mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this procedure for various compositions, a solubility curve can be constructed.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath for precise temperature control

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and detector to monitor turbidity (optional, for enhanced precision)

-

Analytical balance for accurate weighing of solute and solvent

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel. The composition should be known with high precision (e.g., mole fraction accuracy of 0.0002).

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension. Start heating the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).

-

Observation: Continuously monitor the mixture for the disappearance of solid particles. The point at which the solution becomes completely clear is the equilibrium point. This can be determined visually or by monitoring the change in light transmission through the solution with a turbidity sensor.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Repeat: Repeat the measurement with different compositions of the solute and solvent to generate a series of data points.

-

Data Analysis: Plot the solubility (e.g., in mole fraction) as a function of temperature to construct the solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic solubility determination method.

Caption: Workflow for Dynamic Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. While direct quantitative data is currently sparse, the provided information on related compounds and the detailed experimental protocol will enable researchers to generate the necessary data for their specific applications in drug development and scientific research.

References

An In-depth Technical Guide on the Stability and Storage of 2-Cyano-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyano-4-methoxyphenylboronic acid, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical Properties and Inherent Stability

This compound, with the molecular formula C8H8BNO3, is a white to off-white solid.[1][2] Like many arylboronic acids, its stability is influenced by environmental factors such as moisture, heat, and light. A primary degradation pathway for boronic acids is the loss of the boronic acid group, a process known as protodeboronation.[3][4] This can be accelerated by factors such as the presence of water, and acidic or basic conditions.[3]

Another key characteristic of phenylboronic acids is their tendency to undergo dehydration to form cyclic anhydrides called boroxines.[5][6][7] This is a reversible process, and the boroxine can often be used directly in reactions like Suzuki-Miyaura couplings, as it can hydrolyze back to the boronic acid in situ.[6] However, the presence of both forms can complicate characterization and stoichiometry calculations.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, specific storage and handling protocols are recommended. These are summarized from various supplier safety data sheets (SDS) and general best practices for boronic acids.

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at room temperature (15–25°C / 59–77°F) or refrigerated (2-8°C).[8][9][10] | Minimizes thermal degradation and moisture absorption. |

| Atmosphere | Keep in a dry place, under an inert atmosphere if possible. | Boronic acids are hygroscopic and can degrade in the presence of moisture.[7][11] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[9][12][13] | Prevents moisture ingress and contamination. Containers should be carefully resealed after use.[9] |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[8]

-

Wash hands thoroughly after handling.[12]

-

Use in a well-ventilated area to avoid inhalation of dust.[12][14][15]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13][14]

Factors Affecting Stability

Several factors can adversely affect the stability of this compound, leading to degradation and impurity formation.

Incompatible Materials:

-

Strong acids and bases: Can catalyze protodeboronation.[3][12][13]

-

Moisture: Promotes hydrolysis and can facilitate the formation of boroxines.[7][11]

Conditions to Avoid:

-

Excess heat and direct sunlight: Can accelerate decomposition.[13][14][15]

-

Dust formation: Should be minimized to prevent inhalation and contamination.[8][13][16]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[12][13][16]

Experimental Protocols

Protocol for Assessing Thermal Stability:

-

Sample Preparation: Accurately weigh samples of this compound into several vials.

-

Stress Conditions: Store the vials at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored under recommended conditions.

-

Analysis: At each time point, analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products.

-

Data Evaluation: Plot the concentration of the parent compound against time for each temperature to determine the degradation kinetics.

Protocol for Assessing Hygroscopicity:

-

Sample Preparation: Place a known amount of the compound in a controlled humidity chamber.

-

Monitoring: Monitor the weight of the sample over time to determine the rate and extent of water absorption.

-

Analysis: Analyze the sample before and after exposure to moisture to assess for any chemical degradation.

Visualizing Stability and Handling

To better illustrate the concepts discussed, the following diagrams are provided.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C8H8BNO3) [pubchemlite.lcsb.uni.lu]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. reddit.com [reddit.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. angenechemical.com [angenechemical.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. laballey.com [laballey.com]

- 11. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ie [fishersci.ie]

- 14. szabo-scandic.com [szabo-scandic.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

Commercial Availability and Technical Guide for 2-Cyano-4-methoxyphenylboronic acid

For researchers and professionals in drug development, securing a reliable supply of specialized reagents is paramount. This guide provides an in-depth overview of the commercial availability of 2-Cyano-4-methoxyphenylboronic acid (CAS No. 1256345-67-1), a key building block in medicinal chemistry and organic synthesis. This document outlines key suppliers, their product specifications, and a detailed experimental protocol for a typical application.

Supplier Landscape

A survey of chemical suppliers reveals several sources for this compound, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from prominent suppliers to facilitate procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD/g) |

| CymitQuimica | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g | ~$66.15/g (for 1g) |

| BLDpharm | 97% | Inquire for bulk | Inquire for price |

| Aladdin Scientific | min 98% | 100 mg | $499.90/g |

Note: Prices are subject to change and may vary based on the quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. What follows is a representative experimental protocol for the coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent (5-10 mL) to the flask, followed by the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the appropriate time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired biaryl product.

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.

fundamental reactivity of ortho-cyano substituted boronic acids

An In-depth Technical Guide to the Fundamental Reactivity of Ortho-Cyano Substituted Boronic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-cyano substituted boronic acids are a class of bifunctional reagents that have garnered significant attention in modern organic synthesis. Their unique architecture, featuring a boronic acid moiety ortho to a cyano group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of their synthesis, fundamental reactivity in key cross-coupling and cyclization reactions, and their applications as versatile building blocks, particularly in the fields of medicinal chemistry and materials science. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer a practical resource for laboratory scientists.

Introduction

Substituted phenylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1][2] The ortho-cyano substituted variants are particularly valuable due to their bifunctional nature. The boronic acid group serves as the reactive handle for cross-coupling reactions, while the ortho-cyano group can act as a versatile synthetic handle for further transformations or participate directly in tandem and cyclization reactions.[1][3] This dual reactivity makes them powerful building blocks for constructing complex molecular scaffolds found in many pharmaceuticals and advanced materials.[4][5] Understanding the interplay between these two functional groups is crucial for leveraging their full synthetic potential.

Synthesis of Ortho-Cyano Substituted Boronic Acids

The most prevalent method for synthesizing ortho-cyano substituted boronic acids is through the ortho-lithiation of a benzonitrile precursor, followed by quenching with a borate ester.[6] This approach takes advantage of the directing effect of the cyano group to achieve regioselective borylation.

General Synthetic Workflow: Ortho-lithiation and Borylation

The synthesis begins with the deprotonation of benzonitrile at the ortho position using a strong base, such as n-butyllithium in the presence of a sterically hindered amine like 2,2,6,6-tetramethylpiperidine (TMP), at low temperatures.[7] The resulting ortho-anion is then trapped with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent acidic hydrolysis of the ester yields the desired ortho-cyanophenylboronic acid.[7]

Caption: Workflow for ortho-lithiation/borylation synthesis.

Detailed Experimental Protocol: Synthesis of 2-Cyanophenylboronic Acid

Materials:

-

Benzonitrile

-

n-Butyllithium (n-BuLi) in hexanes

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

n-Hexane

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add benzonitrile (1.0 equivalent) dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C to ensure complete formation of the ortho-anion.

-

Slowly add triisopropyl borate (1.2 equivalents) to the mixture. The reaction is typically exothermic; maintain the temperature below -60 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (pH ~1-2).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or precipitation, often by adding n-hexane to a concentrated solution of the product in a minimal amount of a more polar solvent.[7] A reported molar yield for this type of process is approximately 71%.[7]

Fundamental Reactivity: Reactions at the Boronic Acid Moiety

The primary utility of ortho-cyano substituted boronic acids lies in their participation in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organohalide.[8]

Mechanistic Considerations: The reactivity of the boronic acid is influenced by the electronic properties of its substituents.[2] The ortho-cyano group is strongly electron-withdrawing (EWG), which decreases the electron density of the ipso-carbon attached to the boron. This can render the aryl group less nucleophilic and potentially slow the rate-determining transmetalation step in the catalytic cycle.[2] Despite this, the cyano group is well-tolerated and does not poison the palladium catalyst. To enhance stability and reactivity, ortho-cyanopyridyl boronic esters are often favored over their corresponding acids, as they are less prone to protodeboronation.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 8. Boron Suzuki Coupling | Borates Today [borates.today]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Cyano-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] This document provides detailed protocols and application notes for the Suzuki coupling of 2-Cyano-4-methoxyphenylboronic acid, an electron-deficient boronic acid that serves as a valuable building block in medicinal chemistry.

The presence of an electron-withdrawing nitrile (cyano) group makes this substrate challenging due to a potentially slower transmetalation step in the catalytic cycle.[3] Therefore, careful optimization of the catalytic system and reaction conditions is crucial for achieving high yields. These notes offer guidance on catalyst selection, reaction setup, and troubleshooting to facilitate the successful application of this versatile reagent.

Data Summary: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for the efficient coupling of electron-deficient boronic acids. The following table summarizes common catalytic systems and conditions that have proven effective for such challenging substrates.

| Catalyst System (Pd Source / Ligand) | Base (equivalents) | Solvent System | Temperature (°C) | Catalyst Loading (mol%) | Key Advantages & Considerations |

| Pd(OAc)₂ / SPhos | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0) | Dioxane/H₂O or Toluene/H₂O (4:1) | 80 - 110 | 1 - 2 | High activity for a broad range of substrates, including electron-deficient ones.[3] Ligands are air-sensitive. |

| Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0) | Dioxane/H₂O or THF | 80 - 110 | 1 - 2 | Excellent for sterically hindered and electron-poor substrates.[3] Ligands are air-sensitive. |

| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ (2.0) | Dioxane/H₂O or Toluene/Ethanol/H₂O | 80 - 100 | 2 - 5 | Readily available and well-understood catalyst. May require higher temperatures and show lower activity for challenging substrates.[3] |

| PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ (2.0) | DMF or Dioxane/H₂O | 90 - 110 | 2 - 3 | Relatively air-stable catalyst complex, good for a range of substrates. |

Experimental Protocols

An inert atmosphere (Nitrogen or Argon) is essential for all protocols to prevent the degradation of the palladium catalyst and phosphine ligands.[4]

Protocol 1: General Suzuki Coupling Procedure

This protocol describes a general method for the coupling of an aryl halide with this compound.

Reagents & Materials:

-

Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv.)

-

This compound (1.2 mmol, 1.2 equiv.)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

-

Anhydrous Solvent (e.g., Dioxane, 5 mL)

-

Degassed Water (1 mL)

-

Reaction Vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stir bar

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., Dioxane) followed by the degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Troubleshooting Common Issues

-

Low or No Conversion: Ensure the reaction is performed under strictly anhydrous and inert conditions. Check the quality of the catalyst, ligand, and base. Increasing the temperature or switching to a more active catalyst system (e.g., using a Buchwald-type ligand like SPhos) may improve results.[3]

-

Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. To minimize this, ensure the base is not excessively strong and that the reaction mixture is thoroughly degassed to remove oxygen.

-

Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur.[4] This often indicates a slow transmetalation or reductive elimination step relative to catalyst decomposition pathways. Using the correct palladium source and ligand ratio is critical.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A typical experimental workflow for Suzuki cross-coupling reactions.

Caption: The Suzuki catalytic cycle and common off-cycle side reactions.

Applications in Drug Discovery

Boronic acids are versatile building blocks in synthetic and medicinal chemistry due to their stability, low toxicity, and versatile reactivity.[5] The resulting biaryl structures from Suzuki couplings are key pharmacophores in numerous approved drugs and clinical candidates. The specific functional groups on this compound are of particular interest:

-

Cyano Group: Can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing molecular interactions with biological targets.

-

Methoxy Group: A common feature in drug molecules that can improve metabolic stability and modulate lipophilicity.

The ability to synthesize complex molecules using building blocks like this compound is fundamental to modern drug discovery, from kinase inhibitors to androgen receptor modulators.[] The development of robust and efficient coupling methods, such as those described here, directly accelerates the discovery of new therapeutic agents.[] Furthermore, boronic acids themselves are present in several FDA-approved drugs, such as Bortezomib (Velcade) and Ixazomib, highlighting the element's therapeutic importance.[5][7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Cyano-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Cyano-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. This document outlines typical experimental conditions, key considerations for reaction optimization, and detailed protocols for successful implementation.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is widely employed due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]

This compound is a valuable reagent for introducing a substituted phenyl moiety into target molecules. The presence of an ortho-cyano group and a para-methoxy group imparts specific electronic and steric properties that can be both advantageous for tuning molecular properties and challenging for the cross-coupling reaction itself. Understanding these characteristics is crucial for developing robust and high-yielding synthetic protocols.

Key Considerations and Troubleshooting

The electronic and steric nature of this compound necessitates careful optimization of reaction conditions. The primary challenges associated with this substrate include:

-

Protodeboronation: The electron-withdrawing cyano group can increase the susceptibility of the boronic acid to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of 3-methoxybenzonitrile and a reduction in the desired product yield. This is often exacerbated by strong bases and prolonged reaction times at elevated temperatures.[3]

-

Steric Hindrance: The ortho-cyano group can sterically hinder the transmetalation step in the catalytic cycle, potentially slowing down the reaction rate and requiring more active catalyst systems.

To mitigate these challenges, the following strategies can be employed:

-

Choice of Base: Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium hydroxide to minimize protodeboronation.[4][5]

-

Catalyst and Ligand System: Highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or JohnPhos) can accelerate the rate of the desired cross-coupling, outcompeting the protodeboronation pathway.[4][6] Palladium precatalysts can also be employed to ensure the efficient generation of the active Pd(0) species.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used. The water is necessary to solubilize the inorganic base and facilitate the formation of the active borate species. The ratio of organic solvent to water can be optimized to ensure adequate solubility of all reactants.

-

Inert Atmosphere: As with most palladium-catalyzed reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. Yields are representative and may vary depending on the specific substrate and reaction scale.

| Entry | Aryl/Heteroaryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 16 | 78 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 10 | 92 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) (4) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 81 |

| 5 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (2.5) | JohnPhos (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 18 | 75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl or heteroaryl bromide.

Reagents and Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent mixture via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Cyano-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Cyano-4-methoxyphenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The electron-withdrawing nature of the ortho-cyano group and the electron-donating methoxy group present unique considerations for optimizing reaction outcomes.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3]

The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3] The presence of a base is crucial for the transmetalation step.[4]

Challenges with this compound

The electronic properties of this compound, specifically the electron-withdrawing ortho-cyano group, can influence the reaction in several ways:

-

Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 3-methoxybenzonitrile) and reducing the yield of the desired coupled product.

-

Rate of Transmetalation: The electron-withdrawing nature of the cyano group can slow down the rate of transmetalation, which can impact the overall reaction efficiency.

To overcome these challenges, careful selection of the catalyst system, base, and solvent is critical.

Recommended Reaction Conditions

Based on literature for analogous electron-deficient and sterically hindered boronic acids, the following starting conditions are recommended for the Suzuki coupling of this compound with aryl or heteroaryl halides.

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

| Parameter | Recommendation | Rationale |

| Boron Reagent | This compound (1.2 - 1.5 equiv.) | Using a slight excess of the boronic acid can help drive the reaction to completion. |

| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv.) | Aryl bromides and iodides are generally more reactive than aryl chlorides.[5] |

| Catalyst System | Pd₂(dba)₃ (1-2.5 mol%) with SPhos (2-5 mol%) or XPhos Pd G3 (2-5 mol%) | Bulky, electron-rich phosphine ligands accelerate reductive elimination and are effective for hindered and electron-deficient substrates. |

| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | These are effective bases for challenging Suzuki couplings and can help minimize protodeboronation compared to stronger bases. |

| Solvent | Dioxane/H₂O (e.g., 4:1 or 5:1) or Toluene/H₂O | These solvent systems are commonly used and effective for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.[2] |

| Temperature | 80 - 110 °C | A higher temperature is often required to ensure a sufficient reaction rate for challenging substrates. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the degradation of the palladium catalyst and phosphine ligands. |

Experimental Protocols

Below are two generalized experimental protocols that can be adapted for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv.)

-

This compound (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

-

Degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)

Procedure:

-

To a dry Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the degassed solvent under an inert atmosphere.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add the remaining degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

-

Aryl halide (0.5 mmol, 1.0 equiv.)

-

This compound (0.75 mmol, 1.5 equiv.)

-

Palladium catalyst (e.g., XPhos Pd G3, 0.025 mmol, 5 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 mmol, 3.0 equiv.)

-

Degassed solvent (e.g., Dioxane/Water 5:1, 3 mL)

Procedure:

-

In a microwave vial, combine the aryl halide, this compound, base, and palladium catalyst.

-

Add the degassed solvent to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table provides representative yields for Suzuki coupling reactions of various aryl boronic acids with different aryl halides under conditions similar to those recommended above. While specific data for this compound is limited in the public domain, these examples serve as a useful benchmark for expected outcomes.

Table 2: Representative Yields for Suzuki Coupling of Functionalized Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | 1-Bromonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |

| 3 | 2-Formylphenylboronic acid | 1-Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 54 |

| 4 | 2-Pyridylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/t-Bu₃P | K₃PO₄ | Dioxane | 100 | 24 | 74 |

| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 18 | 82 |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: 2-Cyano-4-methoxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-methoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with diverse biological activities. Its unique substitution pattern, featuring a cyano group and a methoxy group, allows for the strategic introduction of these functionalities into drug candidates, influencing their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the investigational kinase inhibitor, TAK-659.

Application: Synthesis of a Key Intermediate for the Kinase Inhibitor TAK-659

This compound is a crucial reagent in the synthesis of an advanced intermediate for TAK-659, a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). TAK-659 has shown therapeutic potential in the treatment of various hematological malignancies. The boronic acid is employed in a Suzuki-Miyaura coupling reaction to introduce the substituted phenyl moiety, which is a key structural feature of the final drug molecule.

Biological Activity of the Target Compound: TAK-659

The following table summarizes the in vitro inhibitory activity of TAK-659 against its primary kinase targets.

| Target Kinase | IC50 (nM) |

| SYK | 3.2 |

| FLT3 | 4.6 |

Data sourced from publicly available research.

Experimental Protocols

The following protocols are based on established synthetic routes for TAK-659 and its intermediates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Biaryl Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aromatic halide to form a key biaryl intermediate in the synthesis of TAK-659.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., a substituted chloropyridine)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Expected Yield: 70-90% (Yields are dependent on the specific substrates and reaction conditions).

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the biaryl intermediate.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Involvement of TAK-659

TAK-659 targets SYK and FLT3, which are key kinases in signaling pathways that are often dysregulated in hematological cancers. The diagram below provides a simplified overview of the signaling pathways inhibited by TAK-659.

Caption: Simplified signaling pathways inhibited by TAK-659.

Conclusion

This compound is a valuable and highly useful reagent for medicinal chemists engaged in the synthesis of complex, biologically active molecules. Its application in the synthesis of a key intermediate for the kinase inhibitor TAK-659 highlights its importance in constructing molecular architectures with therapeutic potential. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this building block in their drug discovery efforts.